molecular formula C14H7BrClIN2O2 B11099465 (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one

(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11099465
M. Wt: 477.48 g/mol
InChI Key: ZJYNIBAUHPWHPN-IZZDOVSWSA-N
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Description

5-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and iodine atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furyl Aldehyde Intermediate: The synthesis begins with the bromination of furan to obtain 5-bromo-2-furaldehyde.

    Condensation Reaction: The 5-bromo-2-furaldehyde is then subjected to a condensation reaction with 2-(2-chloro-5-iodophenyl)hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization under acidic conditions to yield the final imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the halogen substituents, resulting in dehalogenated or reduced imidazole derivatives.

    Substitution: The halogen atoms (bromine, chlorine, iodine) in the compound make it susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized furyl derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups replacing the halogens.

Scientific Research Applications

5-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound’s unique structure allows it to be used in studies investigating the interaction of halogenated compounds with biological macromolecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties due to its halogenated aromatic structure.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is not fully understood, but it is believed to involve the following:

    Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to halogenated aromatic compounds.

    Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
  • 5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

Uniqueness

The uniqueness of 5-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific combination of halogen atoms and the imidazole core, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C14H7BrClIN2O2

Molecular Weight

477.48 g/mol

IUPAC Name

(4E)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-chloro-5-iodophenyl)-1H-imidazol-5-one

InChI

InChI=1S/C14H7BrClIN2O2/c15-12-4-2-8(21-12)6-11-14(20)19-13(18-11)9-5-7(17)1-3-10(9)16/h1-6H,(H,18,19,20)/b11-6+

InChI Key

ZJYNIBAUHPWHPN-IZZDOVSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1I)C2=N/C(=C/C3=CC=C(O3)Br)/C(=O)N2)Cl

Canonical SMILES

C1=CC(=C(C=C1I)C2=NC(=CC3=CC=C(O3)Br)C(=O)N2)Cl

Origin of Product

United States

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